3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide
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Overview
Description
3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a complex organic compound that features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl ethyl chain
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.
Pharmacokinetics
Based on its structure, which includes a piperazine ring, a 2-fluorophenyl group, and a propyl chain, it is likely to have specific absorption, distribution, metabolism, and excretion (ADME) properties that impact its bioavailability.
Result of Action
The inhibition of ENTs by this compound can result in altered nucleotide synthesis and adenosine function . This can lead to changes in cellular processes, including cell proliferation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the synthesis of the piperazine ring substituted with a 2-fluorophenyl group. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts .
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Sulfonylation: This is typically done by reacting the piperazine intermediate with a sulfonyl chloride in the presence of a base such as triethylamine .
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Attachment of the Cyclopentyl Group: : The final step involves the attachment of the cyclopentyl group to the nitrogen atom of the piperazine ring. This can be achieved through an amide coupling reaction using cyclopentanoyl chloride and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.
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Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide has several applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
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Biology: : The compound is studied for its interactions with biological targets, including receptors and enzymes involved in neurological processes.
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Medicine: : It has potential therapeutic applications in the treatment of psychiatric and neurological disorders, such as depression and anxiety, due to its activity on serotonin and dopamine receptors.
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Industry: : The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the sulfonyl and cyclopentyl groups.
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)propanamide: Similar structure but without the sulfonyl group.
Uniqueness
The presence of the sulfonyl group in 3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide enhances its solubility and bioavailability, making it more effective in biological systems. The cyclopentyl group further increases its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert its effects on central nervous system targets.
Properties
IUPAC Name |
3-cyclopentyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O3S/c21-18-7-3-4-8-19(18)23-12-14-24(15-13-23)28(26,27)16-11-22-20(25)10-9-17-5-1-2-6-17/h3-4,7-8,17H,1-2,5-6,9-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTDYMRIYAAWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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